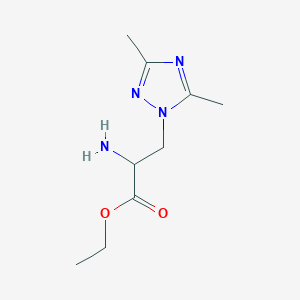
Ethyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and an amino group attached to the second carbon of a propanoate chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl acrylate with 3,5-dimethyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce secondary or tertiary amines.
Substitution Products: Substitution reactions can result in various alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mécanisme D'action
The mechanism by which Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate: This compound lacks the methyl groups on the triazole ring.
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoate: This compound has an additional carbon in the propanoate chain.
Propriétés
Formule moléculaire |
C9H16N4O2 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-4-15-9(14)8(10)5-13-7(3)11-6(2)12-13/h8H,4-5,10H2,1-3H3 |
Clé InChI |
ADCYCCNWCWOOCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C(=NC(=N1)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
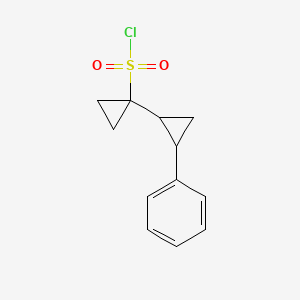
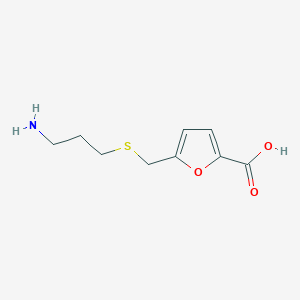
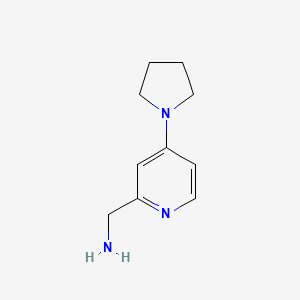
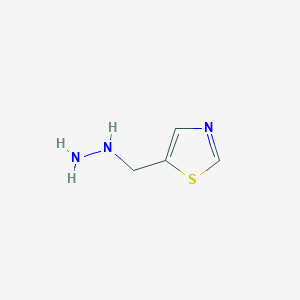
![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
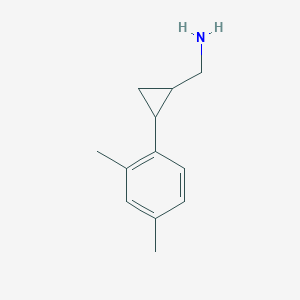
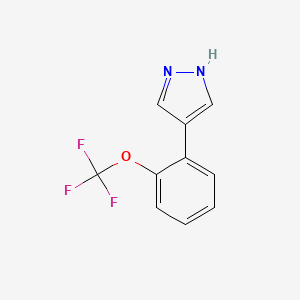
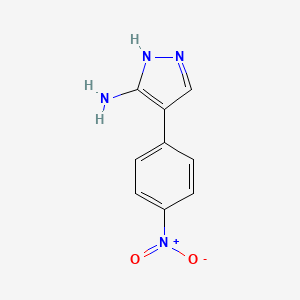

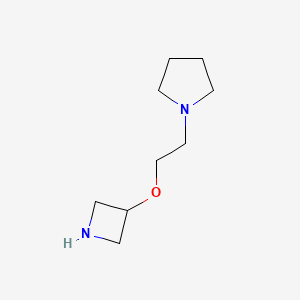
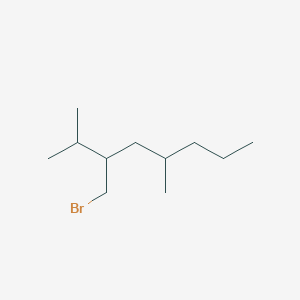
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
